3-Chloro-5-methylimidazo[1,2-a]pyridine
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Overview
Description
3-Chloro-5-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring The presence of a chlorine atom at the 3-position and a methyl group at the 5-position of the imidazo[1,2-a]pyridine core makes it unique
Scientific Research Applications
3-Chloro-5-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of advanced materials due to its unique structural properties.
Mechanism of Action
Target of Action
3-Chloro-5-methylimidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine class of compounds . These compounds have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .
Mode of Action
Other imidazo[1,2-a]pyridine analogues have been studied for their anti-tuberculosis properties . These compounds interact with their targets, leading to a reduction in bacterial growth .
Biochemical Pathways
It’s known that imidazo[1,2-a]pyridine analogues have a significant impact on the growth of tuberculosis bacteria .
Pharmacokinetics
One of the imidazo[1,2-a]pyridine analogues, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
Studies on imidazo[1,2-a]pyridine analogues have shown a significant reduction in bacterial load when used as a treatment .
Biochemical Analysis
Biochemical Properties
It is known that imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are involved in various biochemical reactions .
Cellular Effects
Some imidazo[1,2-a]pyridine derivatives have shown inhibitory effects against Staphylococcus aureus bacteria .
Molecular Mechanism
Imidazo[1,2-a]pyridines are known to undergo radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methylimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-chloro-3-formylpyridine with methylamine, followed by cyclization and chlorination reactions. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory-scale synthesis but are optimized for higher yields and purity. The use of automated reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 3-position, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogen replacing the chlorine atom.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Comparison with Similar Compounds
3-Chloro-5-methylimidazo[1,2-a]pyridine can be compared with other similar compounds in the imidazo[1,2-a]pyridine family, such as:
2,7-Dimethylimidazo[1,2-a]pyridine: Known for its anti-TB activity.
Imidazo[1,2-a]pyrimidines: Recognized for their wide range of applications in medicinal chemistry.
Imidazo[1,2-a]pyridines with various substituents: These compounds exhibit diverse biological activities and are used in drug discovery and development.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-chloro-5-methylimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-6-3-2-4-8-10-5-7(9)11(6)8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXUDLSLVUMIKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC=C(N12)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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